molecular formula C18H15F3N2O2 B12385115 Sdh-IN-10

Sdh-IN-10

Cat. No.: B12385115
M. Wt: 348.3 g/mol
InChI Key: IDYFQCNLLKHSDK-UHFFFAOYSA-N
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Description

Sdh-IN-10: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound exhibits significant antifungal activity, making it a valuable tool in both scientific research and potential agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-10 typically involves the preparation of quinolin-2(1H)-one analogues.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Sdh-IN-10 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific substituents introduced during the synthesis.

Scientific Research Applications

Chemistry: Sdh-IN-10 is used as a model compound to study the inhibition of succinate dehydrogenase, providing insights into the design of new inhibitors with enhanced efficacy .

Biology: In biological research, this compound is employed to investigate the role of succinate dehydrogenase in cellular metabolism and energy production. It is also used to study the effects of enzyme inhibition on cellular processes .

Medicine: While not used directly in clinical settings, this compound serves as a lead compound in the development of new antifungal agents. Its ability to inhibit succinate dehydrogenase makes it a potential candidate for treating fungal infections .

Industry: In the agricultural industry, this compound is explored for its potential as a fungicide. Its antifungal properties can help protect crops from fungal pathogens, thereby improving yield and quality .

Mechanism of Action

Sdh-IN-10 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to a decrease in cellular energy production. The molecular targets include the flavoprotein subunit of succinate dehydrogenase, which is essential for its catalytic activity .

Comparison with Similar Compounds

  • Carboxin
  • Fluxapyroxad
  • Boscalid
  • Benzovindiflupyr
  • Bixafen
  • Penflufen

Comparison: Compared to these similar compounds, Sdh-IN-10 exhibits unique structural features that enhance its binding affinity and inhibitory activity against succinate dehydrogenase. For instance, the presence of specific substituents on the quinolinone core can significantly improve its antifungal efficacy. Additionally, this compound’s ability to form stable complexes with the enzyme makes it a promising candidate for further development .

Properties

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25)

InChI Key

IDYFQCNLLKHSDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C

Origin of Product

United States

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